molecular formula C14H17NO6S B14370665 Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate CAS No. 91152-58-8

Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate

Cat. No.: B14370665
CAS No.: 91152-58-8
M. Wt: 327.35 g/mol
InChI Key: BEPMOWOBFWJVMV-UHFFFAOYSA-N
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Description

Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an amino group, which is further connected to a but-2-enedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate typically involves the reaction of diethyl but-2-ynedioate with benzenesulfonamide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an alcohol solvent. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the amino group under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfinyl derivatives, and various substituted amides and esters.

Scientific Research Applications

Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition of enzyme activity. This property is exploited in the design of enzyme inhibitors and other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    Diethyl but-2-ynedioate: A related compound with similar structural features but lacking the benzenesulfonyl group.

    Benzenesulfonamide: Shares the sulfonamide moiety but differs in the rest of the structure.

Uniqueness

Diethyl 2-[(benzenesulfonyl)amino]but-2-enedioate is unique due to the combination of the but-2-enedioate and benzenesulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

91152-58-8

Molecular Formula

C14H17NO6S

Molecular Weight

327.35 g/mol

IUPAC Name

diethyl 2-(benzenesulfonamido)but-2-enedioate

InChI

InChI=1S/C14H17NO6S/c1-3-20-13(16)10-12(14(17)21-4-2)15-22(18,19)11-8-6-5-7-9-11/h5-10,15H,3-4H2,1-2H3

InChI Key

BEPMOWOBFWJVMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(=O)OCC)NS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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